Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity . This compound is characterized by the presence of an ethyl ester group, two methyl groups at positions 2 and 5, and a keto group at position 3 on the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The starting material, 3-hydroxy-2,5-dimethylpyrrolidine, is subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the Keto Group: The keto group at position 3 is introduced through oxidation reactions using reagents such as Dess-Martin periodinane.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate: Similar structure but lacks the methyl groups at positions 2 and 5.
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: Similar structure but has two methyl groups at position 2.
Uniqueness: Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of methyl groups at positions 2 and 5, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-9(12)10-6(2)5-8(11)7(10)3/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGVVXFRRZRQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(CC(=O)C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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